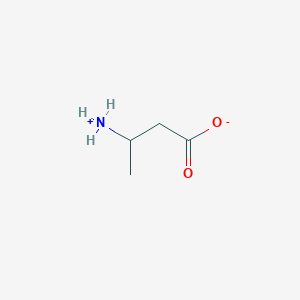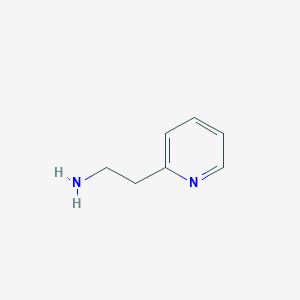
4-Methylpyrimidine-5-carboxylic acid
Übersicht
Beschreibung
4-Methylpyrimidine-5-carboxylic acid is a derivative of pyrimidine . Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Molecular Structure Analysis
The molecular structure of 4-Methylpyrimidine-5-carboxylic acid consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a carboxylic acid group attached to the 5-position of the ring . The 4-position of the ring is substituted with a methyl group .Chemical Reactions Analysis
While specific chemical reactions involving 4-Methylpyrimidine-5-carboxylic acid were not found in the available resources, pyrimidine derivatives are known to undergo various reactions. For instance, they can participate in nucleophilic substitution reactions .Wissenschaftliche Forschungsanwendungen
Proteomics Research
4-Methylpyrimidine-5-carboxylic acid: is utilized in proteomics, which is the large-scale study of proteins. It’s used as a building block for synthesizing complex molecules that interact with proteins to understand their structure, function, and interactions .
Medical Therapeutics
In the field of medicine, derivatives of 4-Methylpyrimidine-5-carboxylic acid are explored for their therapeutic potential. They serve as precursors in the synthesis of compounds that could be used in the treatment of various diseases, including cancers and inflammations, due to their role in the production of secondary metabolism molecules .
Agricultural Chemistry
4-Methylpyrimidine-5-carboxylic acid: finds applications in agriculture, particularly in the synthesis of compounds that can act as intermediates for agrochemicals. These compounds may help in the development of new pesticides or fertilizers that are more efficient and environmentally friendly .
Materials Science
In materials science, 4-Methylpyrimidine-5-carboxylic acid is used to modify the surface properties of materials. It can be involved in the creation of polymers with specific characteristics or the functionalization of surfaces to improve material performance .
Environmental Science
Environmental science benefits from the use of 4-Methylpyrimidine-5-carboxylic acid in the study of bioremediation processes. It can be part of the synthesis of biodegradable chelating agents that help in the removal of heavy metals from contaminated soils, thus contributing to environmental sustainability .
Biochemistry and Pharmacology
In biochemistry, 4-Methylpyrimidine-5-carboxylic acid is significant for its role in the synthesis of biologically active molecules. It’s involved in the creation of new drugs and biochemical tools that can aid in understanding biological processes and treating diseases .
Eigenschaften
IUPAC Name |
4-methylpyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c1-4-5(6(9)10)2-7-3-8-4/h2-3H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGRYVXAAUYHOSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=NC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20565464 | |
| Record name | 4-Methylpyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20565464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylpyrimidine-5-carboxylic acid | |
CAS RN |
157335-92-7 | |
| Record name | 4-Methylpyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20565464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methyl-5-pyrimidinecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 4-methylpyrimidine-5-carboxylic acid synthesized, and what are its potential applications?
A: One method for synthesizing 4-methylpyrimidine-5-carboxylic acid derivatives involves a direct condensation reaction between benzoylguanidines and ethyl α-formylacetoacetate. [] This reaction pathway provides access to previously inaccessible 2-benzamidopyrimidines, which are structurally related to 4-methylpyrimidine-5-carboxylic acid.
Q2: What is the impact of 4-methylpyrimidine-5-carboxylic acid derivatives on seed germination and growth?
A: Studies on Rhododendron species demonstrate that pre-sowing treatment with 4-methylpyrimidine-5-carboxylic acid derivatives, particularly 2-benzylamino-4-methylpyrimidine-5-carboxylic acid, positively influences seed germination and seedling height. [] This effect is concentration-dependent, with higher concentrations generally leading to greater improvements in both germination rates and seedling growth. The study highlights the potential of these compounds to enhance plant propagation and cultivation.
Q3: Can 4-methylpyrimidine-5-carboxylic acid be used to synthesize other heterocyclic compounds?
A: Yes, research suggests that reacting 4-methylpyrimidine-5-carboxylic acids with thionyl chloride can lead to the formation of furo[3,4-d]pyrimidine derivatives. [] This reaction pathway highlights the versatility of 4-methylpyrimidine-5-carboxylic acid as a building block for synthesizing diverse heterocyclic systems, which are of significant interest in medicinal and materials chemistry.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-butylbenzo[d]thiazole-2(3H)-thione](/img/structure/B145716.png)




![N-[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-6,9,12,15,18-pentaoxo-16-(pyridin-3-ylmethyl)-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B145725.png)

![2-[(2-Chloroacetyl)-methylamino]butanoic acid](/img/structure/B145728.png)
